

# N-(Azido-PEG3)-NH-PEG3-t-butyl ester molecular weight and formula

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Compound of Interest

N-(Azido-PEG3)-NH-PEG3-t-butyl ester

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## Technical Guide: N-(Azido-PEG3)-NH-PEG3-tbutyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional linker, **N-(Azido-PEG3)-NH-PEG3-t-butyl ester**, a versatile tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

## **Core Properties**

**N-(Azido-PEG3)-NH-PEG3-t-butyl ester** is a heterobifunctional molecule featuring a polyethylene glycol (PEG) spacer. This linker is characterized by a terminal azide group, a secondary amine, and a t-butyl protected carboxylic acid, making it a valuable reagent for multistep conjugation strategies.



Property	Value	Source(s)
Molecular Formula	C21H42N4O8	[1]
Molecular Weight	478.6 g/mol	[1]
CAS Number	2758724-73-9	[1]
Purity	Typically ≥95%	[1][2]
Storage Conditions	-20°C	[1]

## **Functional Groups and Reactivity**

The utility of N-(Azido-PEG3)-NH-PEG3-t-butyl ester lies in its distinct reactive ends:

- Azide Group (-N3): This functional group is primarily used in "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding. The azide group can react with alkyne-containing molecules through either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the latter being a copper-free alternative suitable for cellular environments.[3][4]
- Secondary Amine (-NH-): The secondary amine can be reacted with various electrophiles,
   such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2]
- t-Butyl Ester (-COOtBu): This group protects a carboxylic acid. The t-butyl group can be removed under acidic conditions to reveal the carboxylic acid, which can then be activated (e.g., with EDC or HATU) to react with primary amines, forming an amide linkage.[1][2]

## **Applications in Drug Development**

The structure of **N-(Azido-PEG3)-NH-PEG3-t-butyl ester** makes it an ideal linker for the synthesis of complex bioconjugates. A prominent application is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC.[5][6]



## **Experimental Workflows and Protocols**

While specific protocols are highly dependent on the substrates being conjugated, the following sections outline the general experimental workflows for the key reactions involving this linker.

## **General Protocol for Click Chemistry (CuAAC)**

The azide group of the linker can be conjugated to a terminal alkyne on a molecule of interest (e.g., a modified protein or a small molecule ligand) using a copper(I)-catalyzed reaction.

#### Materials:

- N-(Azido-PEG3)-NH-PEG3-t-butyl ester
- · Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO4)
- Sodium Ascorbate
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Appropriate solvent (e.g., DMSO/water mixture)

#### Procedure:

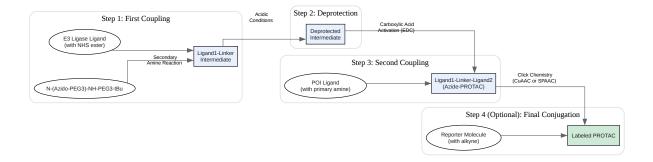
- Dissolve the alkyne-modified molecule and a molar excess of the azido-PEG linker in a suitable solvent.
- Prepare a fresh solution of sodium ascorbate in water.
- Prepare a premix of CuSO4 and the copper ligand.
- Add the copper/ligand solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.
- Allow the reaction to proceed at room temperature for 1-4 hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).



• Purify the resulting conjugate using chromatography (e.g., HPLC).

## **Logical Workflow for PROTAC Synthesis**

The synthesis of a PROTAC using **N-(Azido-PEG3)-NH-PEG3-t-butyl ester** is a multi-step process that leverages its orthogonal reactive handles.



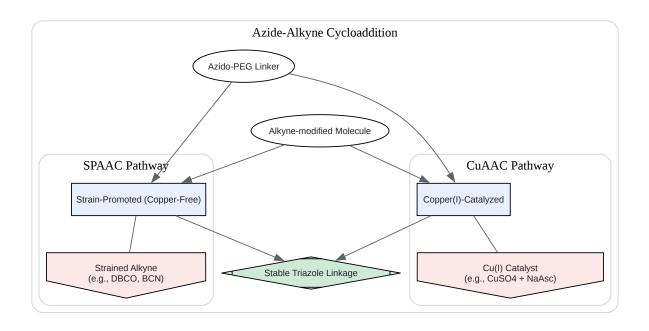
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A general workflow for the modular synthesis of a PROTAC.

## **Click Chemistry Pathways**

The azide functionality of the linker allows for two primary click chemistry conjugation strategies. The choice between them often depends on the biological context of the experiment.





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Alternative pathways for azide-alkyne click chemistry.

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